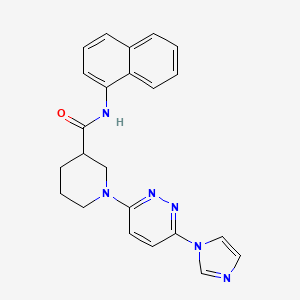

1-(Tert-butylsulfanyl)propan-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“1-(Tert-butylsulfanyl)propan-2-one” is a chemical compound with the formula C7H14OS . It’s used in various research and industrial applications .

Molecular Structure Analysis

The molecular structure of “1-(Tert-butylsulfanyl)propan-2-one” consists of carbon ©, hydrogen (H), oxygen (O), and sulfur (S) atoms . The exact structure is not provided in the search results.Aplicaciones Científicas De Investigación

Asymmetric Synthesis and Catalysis

1-(Tert-butylsulfanyl)propan-2-one and its derivatives play a significant role in asymmetric synthesis, especially in the creation of protected 1,2-amino alcohols. These compounds serve as precursors for high yields and diastereoselectivities in the synthesis of protected 1,2-amino alcohols, demonstrating their utility in generating complex chiral molecules. Notably, tert-Butanesulfinyl aldimines and ketimines, which share structural motifs with 1-(Tert-butylsulfanyl)propan-2-one, are utilized for their reactivity with organometallic reagents, facilitating the addition to N-sulfinyl aldimines and ketimines with high selectivity. This process is instrumental in the asymmetric synthesis of amines, showcasing the tert-butylsulfanyl group's utility as a powerful chiral directing group in organic synthesis (Tang, Volkman, & Ellman, 2001).

Fluorination and Chemical Transformations

The compound 4-tert-butyl-2,6-dimethylphenylsulfur trifluoride, related to 1-(Tert-butylsulfanyl)propan-2-one, is highlighted for its high thermal stability and resistance to aqueous hydrolysis, marking it as a superior deoxofluorinating agent. This agent facilitates diverse fluorination capabilities, including the conversion of various functional groups to fluorinated counterparts with high yield and selectivity. Its application in deoxofluoro-arylsulfinylation demonstrates the versatility and efficiency of sulfur-containing compounds in facilitating fluorine incorporation into organic molecules, which is of significant interest in drug discovery and material science (Umemoto, Singh, Xu, & Saito, 2010).

Advanced Intermediates for Synthesis

N-tert-Butanesulfinyl imines, closely related to 1-(Tert-butylsulfanyl)propan-2-one, are exceedingly versatile intermediates for the asymmetric synthesis of amines. These intermediates are prepared from enantiomerically pure tert-butanesulfinamide with aldehydes and ketones, highlighting the tert-butylsulfanyl group's role in activating imines for nucleophilic addition. This methodology allows for the synthesis of a wide range of highly enantioenriched amines, including alpha-branched and alpha,alpha-dibranched amines, further illustrating the critical role of tert-butylsulfanyl derivatives in organic synthesis (Ellman, Owens, & Tang, 2002).

Propiedades

IUPAC Name |

1-tert-butylsulfanylpropan-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14OS/c1-6(8)5-9-7(2,3)4/h5H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGCXECLDZCQMNI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CSC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Tert-butylsulfanyl)propan-2-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4-(5-chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(1-methyl-1H-pyrazol-3-yl)methanone](/img/structure/B2669268.png)

![[1-(1-Naphthyl)ethyl]carbamic acid tert-butyl ester](/img/structure/B2669270.png)

![2-(benzyloxy)-N-[cyano(2,4-difluorophenyl)methyl]acetamide](/img/structure/B2669272.png)

![2,5-Dichloro-N-(3-methyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzamide](/img/structure/B2669278.png)

![(5S,7R)-N-(Cyanomethyl)-2-(2-methoxyethyl)-5,7-dimethyl-5,7-dihydro-4H-pyrano[3,4-c]pyrazole-3-carboxamide](/img/structure/B2669280.png)

![1-Methyl-3-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B2669284.png)

![N-1,3-benzodioxol-5-yl-2-[(8-chloro-6-methyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)thio]acetamide](/img/structure/B2669287.png)